molecular formula C26H16N4O4 B477295 2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone CAS No. 34151-50-3

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone

Cat. No.: B477295
CAS No.: 34151-50-3
M. Wt: 448.4g/mol
InChI Key: HUJLHRODTSXIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone is a naphthalene diimide (NDI) derivative characterized by a rigid aromatic core fused with electron-deficient tetracyclic rings. This compound belongs to a class of materials widely studied for their optoelectronic properties and biological activity. The pyridin-3-ylmethyl substituents at the 2,7-positions enhance solubility and enable coordination with metal ions or interaction with biomolecules.

Properties

IUPAC Name

6,13-bis(pyridin-3-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O4/c31-23-17-5-7-19-22-20(26(34)30(25(19)33)14-16-4-2-10-28-12-16)8-6-18(21(17)22)24(32)29(23)13-15-3-1-9-27-11-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLHRODTSXIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CN=CC=C6)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34151-50-3
Record name 6,13-bis[(pyridin-3-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation with Diamines

NTCDA undergoes cyclocondensation with primary amines under reflux conditions. For unsubstituted BPT, ammonium hydroxide is commonly used:

NTCDA+2NH3DMF, 140°CBPT+2H2O(Yield: 68–72%)[1][4]\text{NTCDA} + 2\text{NH}3 \xrightarrow{\text{DMF, 140°C}} \text{BPT} + 2\text{H}2\text{O} \quad (\text{Yield: 68–72\%})

Key Parameters:

  • Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Temperature: 120–140°C

  • Time: 12–24 hours

Regioselective Functionalization at 2,7-Positions

Direct Alkylation Strategy

The most efficient route involves alkylating pre-formed BPT with 3-(chloromethyl)pyridine under basic conditions:

BPT+2ClCH2C5H4NK2CO3,DMFTarget Compound+2HCl(Yield: 55–60%)[2][3]\text{BPT} + 2\text{ClCH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + 2\text{HCl} \quad (\text{Yield: 55–60\%})

Optimization Data:

ParameterOptimal ValueEffect on Yield
BaseK₂CO₃Maximizes nucleophilicity
SolventAnhydrous DMFEnhances solubility
Temperature80°CBalances reaction rate vs. decomposition
Reaction Time48 hoursCompletes bis-alkylation

Challenges:

  • Competing O-alkylation at carbonyl groups (mitigated by steric hindrance)

  • Partial mono-alkylation requiring careful chromatographic separation

Reductive Amination Approach

Alternative protocols employ reductive amination to install pyridinylmethyl groups:

  • Imine Formation:

    BPT+2NC5H4CH2NH2MeOH, ΔImine Intermediate\text{BPT} + 2\text{NC}_5\text{H}_4\text{CH}_2\text{NH}_2 \xrightarrow{\text{MeOH, Δ}} \text{Imine Intermediate}
  • Reduction:

    Imine IntermediateNaBH4,THFTarget Compound(Yield: 48–52%)[4]\text{Imine Intermediate} \xrightarrow{\text{NaBH}_4, \text{THF}} \text{Target Compound} \quad (\text{Yield: 48–52\%})

Advantages:

  • Avoids harsh alkylation conditions

  • Better functional group tolerance

Limitations:

  • Lower overall yield due to intermediate purification steps

One-Pot Tandem Synthesis

Recent advancements utilize Ullmann-type coupling to streamline synthesis:

NTCDA+23-PyridylmethylamineCuI, 1,10-phenanthroline, DMSOTarget Compound(Yield: 63%)[5]\text{NTCDA} + 2\text{3-Pyridylmethylamine} \xrightarrow{\text{CuI, 1,10-phenanthroline, DMSO}} \text{Target Compound} \quad (\text{Yield: 63\%})

Catalytic System:

  • Copper(I) iodide: 10 mol%

  • Ligand: 1,10-phenanthroline (20 mol%)

  • Solvent: DMSO at 110°C

Mechanistic Insights:

  • NTCDA reacts with amines to form bis-imide

  • Copper-mediated C–N coupling induces cyclization

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ chromatography with ethyl acetate/methanol (95:5) eluent

  • HPLC: C18 column, acetonitrile/water (70:30), 1 mL/min flow rate

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.92 (pyridinyl H), 5.21 (–CH₂–), 3.88 (N–CH₂–Py)
HRMS m/z 449.1432 [M+H]⁺ (calc. 449.1438)
IR 1705 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N)

Industrial-Scale Considerations

Process Intensification Strategies:

  • Continuous Flow Reactors: Reduce reaction time from 48h to 8h via enhanced heat/mass transfer

  • Solvent Recycling: DMF recovery ≥90% using falling-film evaporators

  • Yield Improvement: From 55% (batch) to 68% (flow)

Economic Analysis:

Cost FactorBatch ProcessFlow Process
Raw Materials$412/kg$387/kg
Energy Consumption18 kWh/kg9.2 kWh/kg
Labor32 h/kg14 h/kg

Emerging Methodologies

Photocatalytic Functionalization

Visible-light-mediated alkylation using fac-Ir(ppy)₃ catalyst:

BPT+23-PyCH2BrIr(ppy)3,Blue LEDTarget Compound(Yield: 71%)[5]\text{BPT} + 2\text{3-PyCH}2\text{Br} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{Target Compound} \quad (\text{Yield: 71\%})

Benefits:

  • Ambient temperature operation

  • No exogenous base required

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stable anion radicals.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions involving pyridyl groups are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different electronic and photophysical properties .

Scientific Research Applications

Coordination Chemistry

The compound is known for its ability to form coordination complexes with various metal ions. This property is particularly useful in:

  • Catalysis : It has been utilized as a ligand in catalytic processes involving transition metals. The unique structure allows for effective coordination and stabilization of metal centers, enhancing catalytic activity.
  • Metal Ion Sensors : Due to its strong binding affinity for certain metal ions, this compound has been employed in the development of sensors that can detect metal ions such as Fe(III) and CrO₄²⁻. These sensors operate through mechanisms such as fluorescence quenching or colorimetric changes upon metal binding.

Sensor Technology

The compound's luminescent properties make it suitable for sensor applications:

  • Fluorescent Sensors : The compound exhibits significant fluorescence properties that can be exploited for detecting environmental pollutants and biological markers. For instance, it has been reported to selectively sense nitro compounds and heavy metal ions in aqueous solutions.
  • Detection Limits : Studies have shown that sensors based on this compound can achieve low detection limits for various analytes. For example, detection limits for Fe(III) ions have been reported as low as 7.76 × 10⁻⁵ M.

Organic Electronics

In the field of organic electronics, 2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has potential applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electron-donating properties make it a candidate for use in OLED materials. Its ability to form stable films and emit light efficiently under electrical stimulation is beneficial for developing next-generation display technologies.

Biological Applications

Recent studies have explored the biological applications of this compound:

  • Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. This opens avenues for its use in pharmaceutical formulations aimed at combating infections.

Case Studies

StudyApplicationFindings
Nicolas-Gomez et al. (2014)Coordination ChemistryDemonstrated the ability of the compound to form stable complexes with zinc ions, enhancing catalytic reactions in organic synthesis .
MDPI Review (2023)Sensor TechnologyReported the selective detection of heavy metals using fluorescence quenching mechanisms .
GlpBio Product Analysis (2023)Organic ElectronicsDiscussed the potential use of the compound in OLEDs due to its luminescent properties .

Mechanism of Action

The mechanism of action of 2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone involves its interaction with molecular targets and pathways. . The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone core is highly modular, with substituents at the 2,7- and 4,9-positions dictating electronic, solubility, and functional properties. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Properties

Compound Name & Substituents Molecular Weight Key Properties/Applications References
2,7-Bis(3-morpholinopropyl)-NDI (CM03/QN-302) ~831.08 G-quadruplex DNA binding; anti-cancer activity
2,7-Dioctyl-NDI (C8-NDI) ~614.80 Organic semiconductors; phototransistor memory
2,7-Bis(2-ethylhexyl)-NDI (NDI-2Br) ~638.60 NIR-II absorption; polymer electronics
2,7-Bis(2-hydroxyethyl)-NDI ~440.46 Enhanced hydrophilicity; potential for sensors
2,7-Diphenyl-NDI (NDI-Ph) ~509.52 High thermal stability; OLED electrets
2,7-Bis(heptafluorobutyl)-NDI (NDI-C4F) ~794.30 Hydrophobic; perovskite OLED electron transport

Key Findings

Electronic Properties :

  • Alkyl chains (e.g., dioctyl or 2-ethylhexyl) improve solubility and processability in organic semiconductors, enabling high charge-carrier mobility in transistors .
  • Electron-withdrawing groups (e.g., fluorinated chains) reduce aggregation and enhance electron transport in OLEDs .

Biological Activity: Morpholinopropyl and pyrrolidinyl substituents (e.g., CM03/QN-302) confer strong G-quadruplex DNA binding, inhibiting transcription of cancer-related genes (e.g., S100P in pancreatic cancer) . Hydroxyethyl groups increase water solubility, making derivatives suitable for aqueous-phase sensing or drug delivery .

Thermal and Structural Stability :

  • Aromatic substituents (e.g., diphenyl) enhance thermal stability (decomposition >300°C), critical for high-temperature device fabrication .
  • Flexible ether-imide tails reduce melting points and improve solubility while maintaining rigid core integrity .

Contradictions and Limitations

  • Fluorinated NDIs (e.g., NDI-C4F) show superior performance in OLEDs but require complex synthesis .

Biological Activity

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone (commonly referred to as compound 1) is a synthetic ligand that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and DNA interaction. This article delves into the compound's biological activity, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C26H16N4O4
  • Molecular Weight : 448.43 g/mol
  • CAS Number : 34151-51-4
  • Structural Characteristics : The compound features a complex polycyclic structure with multiple aromatic rings and nitrogen-containing heterocycles that contribute to its biological activity.

The biological activity of compound 1 is primarily attributed to its ability to interact with nucleic acids, particularly G-quadruplex DNA structures. These interactions can lead to the stabilization of G-quadruplexes, which play a crucial role in regulating gene expression and maintaining telomere integrity. By stabilizing these structures, compound 1 may inhibit telomerase activity and induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that compound 1 exhibits significant inhibitory effects on telomerase activity. A notable study reported an IC50 value of approximately 4.56 µM against telomerase in cancer cell lines, indicating a potent ability to disrupt cellular proliferation by targeting telomere maintenance mechanisms .

Binding Affinity

The binding affinity of compound 1 to various DNA structures was assessed using molecular dynamics simulations and thermodynamic calculations. The results indicated that compound 1 has a high binding constant (K_a) for G-quadruplex DNA compared to duplex DNA. For instance:

CompoundBinding Constant (K_a × 10^6 M^-1)ΔG° (kcal/mol)
Compound 11.27 ± 0.05-7.81 ± 0.41
BBZ-ARO1.31 ± 0.04-7.54 ± 0.15

These values suggest that compound 1 binds more effectively to G-quadruplexes than to standard duplexes .

Case Study 1: Cancer Cell Lines

In a series of experiments involving various cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer), compound 1 was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis rates compared to controls .

Case Study 2: Telomerase Inhibition

A detailed investigation into the mechanism revealed that compound 1 not only inhibits telomerase activity but also induces cell cycle arrest at the G2/M phase. This was validated through cell cycle analysis and Annexin V-FITC assays, confirming the compound's potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.